3-acetyl-7-(diethylamino)-2H-chromen-2-one
Overview
Description
The compound 3-acetyl-7-(diethylamino)-2H-chromen-2-one is a derivative of the chromen-2-one family, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, the related compounds that have been synthesized and evaluated provide insight into the potential characteristics and applications of this class of compounds. For instance, the synthesis of various 3-acetyl-2H-chromen-2-ones with anti-inflammatory and analgesic properties suggests that the 3-acetyl-7-(diethylamino)-2H-chromen-2-one could also exhibit similar pharmacological activities .
Synthesis Analysis
The synthesis of related 3-acetyl-2H-chromen-2-one derivatives involves the condensation of substituted 1,3,4-oxadiazolyl-2-thiones with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide . This method indicates that the synthesis of 3-acetyl-7-(diethylamino)-2H-chromen-2-one could potentially follow a similar pathway, with modifications to introduce the diethylamino group at the appropriate position on the chromen-2-one core.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives has been extensively studied using various spectroscopic techniques and theoretical models. For example, the structural parameters of a closely related compound, 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, were determined using B3LYP-D3BJ/6-311++G(d,p) theoretical model and compared with experimental crystal structure data . Such analysis provides a foundation for understanding the molecular structure of 3-acetyl-7-(diethylamino)-2H-chromen-2-one, which could be expected to have similar bond lengths, angles, and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of chromen-2-one derivatives can be inferred from their interactions with various biological targets. The molecular docking investigations of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate with Tyrosyl DNA-Phosphodiesterase 1 (TDP1) suggest that these compounds can form stable and favorable binding interactions with biological macromolecules . This implies that 3-acetyl-7-(diethylamino)-2H-chromen-2-one may also participate in similar chemical reactions, potentially leading to significant biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives can be characterized by their spectroscopic data. The FT-IR, NMR, and UV-Vis spectra provide detailed information about the functional groups and electronic structure of these compounds . Additionally, the crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one reveals the presence of hydrogen bonds, π-π interactions, and antiparallel C=O⋯C=O interactions, which contribute to the compound's supramolecular architecture . These findings suggest that 3-acetyl-7-(diethylamino)-2H-chromen-2-one would exhibit similar physical and chemical properties, including its spectroscopic characteristics and crystal packing.
Scientific Research Applications
Summary of the Application
The compound “3-acetyl-7-(diethylamino)-2H-chromen-2-one” and its derivatives were synthesized and characterized for their optical properties . The study focused on the Intramolecular Charge Transfer (ICT) effects, which are responsible for the photoluminescent properties of coumarins .
Methods of Application or Experimental Procedures
Four 3-acetyl-2H-chromen-2-ones and their corresponding fluorescent hybrids were synthesized in yields of 74-65% . The UV-Vis data were in the 295-428 nm range .
2. Sensor of Pluronic Organization and Micro-Polarity
Summary of the Application
A new fluorescent cholesterol molecular probe, “3-acetyl-7-(diethylamino)-2H-chromen-2-one” attached cholesterol (Cum–Chl), has been introduced as a reporter of micro-heterogeneous media . The H-aggregate forming ability of Cum–Chl provides a useful fluorescence parameter, Imonomer / Iaggregate, to understand the micro-polarity of anisotropic media .
Methods of Application or Experimental Procedures
The study utilized an aggregate forming microenvironment sensitive coumarin–cholesterol conjugate as a sensor of pluronic organization and micro-polarity .
Results or Outcomes
The study found that the Imonomer / Iaggregate value can help in selecting pluronics for medicinal purposes . Additionally, temperature and concentration induced sol–gel transition of pluronics (P123, F127) have been successfully investigated by Cum–Chl using its Imonomer / Iaggregate value .
3. Synthesis of Fluorescent Colorant
Summary of the Application
The compound “3-acetyl-7-(diethylamino)-2H-chromen-2-one” was used in the synthesis of a fluorescent colorant .
Methods of Application or Experimental Procedures
In the first step, 4-(diethylamino)-2-hydroxybenzaldehyde and ethyl acetoacetate were mixed and stirred in DES . After reaction completion, “3-acetyl-7-(diethylamino)-2H-chromen-2-one” was obtained and malononitrile was added . The last step included the addition of different aromatic aldehydes in order to obtain the fluorescent colorant .
Results or Outcomes
The study resulted in the successful synthesis of a fluorescent colorant using "3-acetyl-7-(diethylamino)-2H-chromen-2-one" .
4. Anti-Inflammatory Agents
Summary of the Application
Several new 3-acetyl-7-hydroxycoumarin derivatives were designed, synthesized, and tested as anti-inflammatory agents .
Methods of Application or Experimental Procedures
The study involved the design and synthesis of several new 3-acetyl-7-hydroxycoumarin derivatives .
Results or Outcomes
The study found that these derivatives have potential as anti-inflammatory agents .
5. Fluorescent Cholesterol Molecular Probe
Summary of the Application
A new fluorescent cholesterol molecular probe, “3-acetyl-7-(diethylamino)-2H-chromen-2-one” attached cholesterol (Cum–Chl), has been introduced as a reporter of micro-heterogeneous media .
Methods of Application or Experimental Procedures
The study utilized an aggregate forming microenvironment sensitive coumarin–cholesterol conjugate as a sensor of pluronic organization and micro-polarity .
Results or Outcomes
The study found that the Imonomer / Iaggregate value can help in selecting pluronics for medicinal purposes . Additionally, temperature and concentration induced sol–gel transition of pluronics (P123, F127) have been successfully investigated by Cum–Chl using its Imonomer / Iaggregate value .
Future Directions
The future directions of “3-acetyl-7-(diethylamino)-2H-chromen-2-one” research could involve further exploration of its fluorescence properties and its interaction with bile salt systems and lipid bilayer membranes . This could potentially lead to its use as a reporter of micro-heterogeneous media .
properties
IUPAC Name |
3-acetyl-7-(diethylamino)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-16(5-2)12-7-6-11-8-13(10(3)17)15(18)19-14(11)9-12/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYDECSZBZCKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072794 | |
Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-7-(diethylamino)-2H-chromen-2-one | |
CAS RN |
74696-96-1 | |
Record name | 3-Acetyl-7-(diethylamino)coumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74696-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074696961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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